

Furosemide vs. Furosemide-d5: A Comparative Analysis of Solid-Phase Extraction Recovery

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Compound of Interest

Compound Name: Furosemide-d5

Cat. No.: B563120

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In the realm of bioanalytical method development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes. This guide provides a comparative analysis of the solid-phase extraction (SPE) recovery of furosemide and its deuterated analog, **furosemide-d5**. The data presented herein is essential for researchers, scientists, and drug development professionals involved in the quantitative analysis of furosemide in biological matrices.

Data Summary: Recovery Rates of Furosemide and Furosemide-d5

The following table summarizes the comparative recovery of furosemide and **furosemide-d5** from human urine using a solid-phase extraction protocol. The data demonstrates a consistent and comparable recovery for both the analyte and its deuterated internal standard, a critical factor for the validity of the analytical method.

Analyte	Average Recovery (%)
Furosemide	23.8
Furosemide-d5	25.9

Data sourced from a study on the development and validation of an UHPLC-MS/MS method for furosemide quantitation in human urine.[\[1\]](#)

Experimental Protocol: Solid-Phase Extraction of Furosemide and Furosemide-d5

This section details the SPE methodology used to generate the recovery data, providing a reproducible protocol for laboratory application.

Materials:

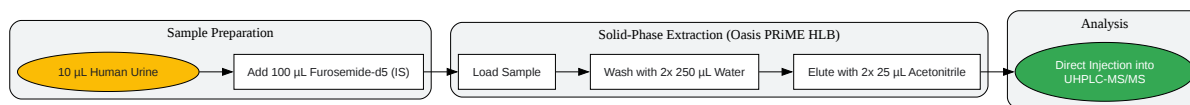
- Oasis PRiME HLB μ Elution Plate
- Human Urine Samples
- Furosemide and **Furosemide-d5** standards
- Acetonitrile
- Water
- Internal Standard (IS) working solution (5 ng/mL of **furosemide-d5** in acetonitrile)

Procedure:

- Sample Preparation: To 10 μ L of human urine, add 100 μ L of the internal standard working solution (5 ng/mL of **furosemide-d5** in acetonitrile).
- SPE Plate Loading: Load the entire 110 μ L sample directly onto the Oasis PRiME HLB μ Elution Plate.
- Washing: Wash the wells with 2 x 250 μ L of water.
- Elution: Elute the analytes with 2 x 25 μ L of acetonitrile.
- Sample Analysis: The eluate can be directly injected into the UHPLC-MS/MS system for analysis without the need for evaporation and reconstitution.

Visualizing the Workflow: SPE Protocol for Furosemide Analysis

The following diagram illustrates the key steps in the solid-phase extraction workflow for the analysis of furosemide and its internal standard from biological samples.



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Caption: Solid-Phase Extraction Workflow for Furosemide Analysis.

Discussion

The experimental data indicates that **furosemide-d5** exhibits a slightly higher, yet comparable, recovery rate to furosemide under the specified SPE conditions. This close correlation in extraction efficiency is a fundamental requirement for an internal standard to accurately correct for analyte losses during sample preparation and analysis. The observed recoveries of 23.8% for furosemide and 25.9% for **furosemide-d5**, while not high, were demonstrated to be consistent, which is crucial for a validated bioanalytical method.^[1] The consistency in recovery across different concentration levels ensures that the quantification is reliable and reproducible.

It is important to note that SPE recovery can be influenced by various factors, including the choice of sorbent, wash and elution solvents, pH, and the sample matrix. While the presented protocol using Oasis PRiME HLB µElution plates provides a rapid and straightforward method without the need for evaporation and reconstitution, optimization of these parameters could potentially lead to higher recovery rates if required for specific applications.

In conclusion, the similar recovery profiles of furosemide and **furosemide-d5** validate the use of the deuterated analog as an effective internal standard in SPE-based bioanalytical methods. This guide provides the necessary data and a detailed protocol to support the development and implementation of robust analytical procedures for furosemide quantification.

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References

- 1. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Furosemide vs. Furosemide-d5: A Comparative Analysis of Solid-Phase Extraction Recovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563120#comparative-recovery-of-furosemide-and-furosemide-d5-in-spe>]

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